3-Amino-1-fluorocyclobutane-1-carboxylic acid;hydrochloride
Description
Introduction to 3-Amino-1-fluorocyclobutane-1-carboxylic Acid Hydrochloride
3-Amino-1-fluorocyclobutane-1-carboxylic acid hydrochloride belongs to the class of cyclobutane amino acids, which have emerged as important building blocks in peptidomimetic chemistry and pharmaceutical research. These compounds are characterized by their conformationally constrained four-membered ring structure, which imparts unique geometric and electronic properties compared to their linear amino acid counterparts. The incorporation of fluorine into the cyclobutane framework further enhances the compound's distinctive characteristics, as fluorine substitution significantly affects both the electronic distribution and metabolic stability of organic molecules.
The development of synthetic methodologies for cyclobutane amino acids has been an active area of research, with particular emphasis on photochemical approaches and cycloaddition strategies. These compounds serve as valuable intermediates in the synthesis of more complex molecular architectures and have found applications in the design of enzyme inhibitors, receptor ligands, and imaging agents. The hydrochloride salt form of 3-amino-1-fluorocyclobutane-1-carboxylic acid represents the stabilized, pharmaceutically relevant form of this amino acid derivative, offering improved handling characteristics and enhanced water solubility compared to the free acid form.
Research into cyclobutane-containing biomolecules has revealed their potential as antibiotics, antiviral agents, and antitumoral compounds. The constrained nature of the cyclobutane ring system provides conformational rigidity that can enhance binding specificity to biological targets while potentially improving metabolic stability. This makes 3-amino-1-fluorocyclobutane-1-carboxylic acid hydrochloride an attractive scaffold for further chemical modification and biological evaluation.
Chemical Nomenclature and Structural Identification
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The systematic naming of 3-amino-1-fluorocyclobutane-1-carboxylic acid hydrochloride follows established International Union of Pure and Applied Chemistry conventions for substituted cyclobutane derivatives. The base structure is cyclobutane-1-carboxylic acid, with substituents identified by their position numbers on the four-membered ring. The compound carries an amino group at position 3 and a fluorine atom at position 1, along with the carboxylic acid functionality also at position 1. The hydrochloride designation indicates the presence of the compound as a salt with hydrochloric acid, which is a common pharmaceutical salt form used to improve compound stability and solubility characteristics.
Alternative nomenclature systems have been employed in the literature, including the designation as 1-amino-3-fluorocyclobutanecarboxylic acid hydrochloride. This naming convention emphasizes the carboxylic acid functionality as a substituent rather than as part of the base ring numbering system. Both naming approaches are acceptable within chemical nomenclature standards, though the International Union of Pure and Applied Chemistry system provides the most systematic and unambiguous identification method.
The compound has been assigned multiple Chemical Abstracts Service registry numbers, reflecting the various stereoisomeric forms and salt forms that exist. The specific stereochemistry of the compound plays a crucial role in its nomenclature, as different spatial arrangements of the substituents can result in distinct chemical and biological properties. The trans configuration, where the amino and fluorine substituents are on opposite faces of the cyclobutane ring, represents one of the most commonly studied forms of this compound.
Molecular Formula and Stereochemical Configuration
The molecular formula of 3-amino-1-fluorocyclobutane-1-carboxylic acid hydrochloride is C₅H₉ClFNO₂, with a molecular weight of 169.58 grams per mole. This formula reflects the presence of five carbon atoms forming the cyclobutane ring and carboxylic acid group, nine hydrogen atoms including those associated with the amino group and the acidic proton from the hydrochloride salt, one chlorine atom from the hydrochloride counter-ion, one fluorine atom as a ring substituent, one nitrogen atom in the amino group, and two oxygen atoms in the carboxylic acid functionality.
The stereochemical configuration of this compound is of paramount importance for understanding its chemical behavior and potential biological activity. The cyclobutane ring system is inherently puckered due to ring strain, and the positioning of substituents can adopt either cis or trans relationships. In the trans configuration, designated as (1r,3r)-3-aminocyclobutane-1-carboxylic acid, the amino group at position 3 and the carboxylic acid group at position 1 are oriented on opposite faces of the ring plane. This spatial arrangement significantly influences the compound's conformational preferences and its ability to interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉ClFNO₂ |
| Molecular Weight | 169.58 g/mol |
| Stereochemistry | (1r,3r) configuration |
| Ring System | Four-membered cyclobutane |
| Functional Groups | Amino, carboxylic acid, fluorine |
The computational analysis of this compound reveals specific geometric parameters that define its three-dimensional structure. The Topological Polar Surface Area is calculated to be 63.32 square angstroms, indicating moderate polarity that contributes to its solubility characteristics. The calculated logarithm of the partition coefficient (LogP) value of -0.0996 suggests balanced hydrophilic and lipophilic properties, which is favorable for pharmaceutical applications requiring both aqueous solubility and membrane permeability.
Comparative Analysis with Related Cyclobutane Derivatives
The structural relationship between 3-amino-1-fluorocyclobutane-1-carboxylic acid hydrochloride and other cyclobutane derivatives provides important insights into structure-activity relationships within this compound class. Fluciclovine, the parent compound lacking the hydrochloride salt form, serves as the primary reference point for comparative analysis. Both compounds share the identical core structure of 1-amino-3-fluorocyclobutane-1-carboxylic acid, but differ in their salt forms and associated properties.
Related derivatives include the non-fluorinated 3-aminocyclobutane-1-carboxylic acid, which lacks the fluorine substituent at position 1. This structural difference significantly impacts both the electronic properties and metabolic stability of the compounds. The fluorine atom in the fluorinated derivative introduces strong electronegativity that affects the electron density distribution throughout the molecule, potentially enhancing its binding affinity to specific biological targets and improving its resistance to enzymatic degradation.
| Compound | Molecular Formula | Key Structural Difference | Molecular Weight (g/mol) |
|---|---|---|---|
| 3-Amino-1-fluorocyclobutane-1-carboxylic acid HCl | C₅H₉ClFNO₂ | Hydrochloride salt | 169.58 |
| Fluciclovine | C₅H₈FNO₂ | Free acid form | 133.12 |
| 3-Aminocyclobutane-1-carboxylic acid HCl | C₅H₁₀ClNO₂ | No fluorine substituent | 151.59 |
| 1-Amino-3-methylcyclobutane-1-carboxylic acid | C₆H₁₁NO₂ | Methyl instead of fluorine | 129.16 |
The introduction of different substituents at the 3-position of the cyclobutane ring creates a series of structurally related compounds with varying properties. The methyl-substituted derivative, 1-amino-3-methylcyclobutane-1-carboxylic acid, provides a comparison point for understanding the specific effects of fluorine substitution versus alkyl substitution. The fluorine atom, being highly electronegative and approximately the same size as hydrogen, creates minimal steric hindrance while significantly altering the electronic environment of the molecule.
Comparative studies of these cyclobutane derivatives have revealed that fluorine substitution generally enhances metabolic stability and can improve binding selectivity to amino acid transporters. The fluorinated compounds often exhibit improved pharmacokinetic properties, including enhanced tissue penetration and prolonged biological half-life. These characteristics have made fluorinated cyclobutane amino acids particularly valuable in the development of imaging agents and therapeutic compounds.
Properties
IUPAC Name |
3-amino-1-fluorocyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2.ClH/c6-5(4(8)9)1-3(7)2-5;/h3H,1-2,7H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXQVTHAMGERAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-fluorocyclobutane-1-carboxylic acid;hydrochloride typically involves the fluorination of cyclobutane derivatives followed by amination and carboxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for yield and efficiency. The process includes rigorous purification steps to achieve the required purity levels for research and industrial applications .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
PET Imaging in Oncology
The primary application of 3-amino-1-fluorocyclobutane-1-carboxylic acid;hydrochloride is in PET imaging as a radiotracer. The compound can be labeled with fluorine-18 to create [^18F]FACBC, which has shown significant potential in visualizing various types of tumors, including glioblastoma multiforme and prostate cancer.
- Study Findings:
- A study demonstrated that [^18F]FACBC exhibited high tumor-specific accumulation in patients with glioblastoma multiforme, renal papillary cell cancer, and prostate cancer .
- In a clinical setting, the uptake of [^18F]FACBC was notably higher in tumor tissues compared to normal brain tissues, indicating its efficacy in distinguishing malignant from healthy tissues .
Comparative Efficacy
In comparative studies against traditional tracers like [^18F]2-fluorodeoxyglucose (FDG), [^18F]FACBC showed slower renal excretion rates, which may enhance imaging quality by allowing for better visualization of tumors without interference from background activity .
Chemical Characteristics
- Molecular Formula: CHFNO.HCl
- Molecular Weight: 169.58 g/mol
- Safety Profile: The compound is classified as harmful if swallowed and can cause skin irritation .
Case Study: Glioblastoma Multiforme
In a clinical trial involving patients with residual glioblastoma multiforme:
- Patients received an injection of [^18F]FACBC.
- Imaging results indicated a maximum uptake concentration of 146 nCi/mL at approximately 35 minutes post-injection, with a tumor-to-normal tissue ratio reaching 6:1 .
Case Study: Prostate Cancer
Another study focused on prostate cancer patients revealed that [^18F]FACBC provided clearer images compared to conventional methods due to its higher specificity for tumor tissue .
Mechanism of Action
The mechanism of action of 3-Amino-1-fluorocyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as amino acid transporters. These interactions can influence various biochemical pathways, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison
*Note: The CAS number corresponds to the free acid; the hydrochloride salt’s CAS is unspecified in available literature.
Substituent Effects on Reactivity and Bioactivity
- Fluorine vs. Benzyloxy: The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to the benzyloxy group in 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride.
- Dimethyl Groups: The 3,3-dimethyl substitution in 1-amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride introduces significant steric hindrance, which may limit conformational flexibility and enzyme binding compared to the fluorine-substituted analog .
- Amine vs. Carboxylic Acid : 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride lacks the carboxylic acid group, reducing its polarity and making it more suitable as a building block for amine-focused drug candidates rather than carboxylate-targeting agents .
Molecular Weight and Solubility
The target compound’s lower molecular weight (169.58 g/mol) compared to benzyloxy (257.71 g/mol) and dimethyl (179.64 g/mol) analogs suggests better solubility in polar solvents. Hydrochloride salts generally improve water solubility, as seen in other bioactive hydrochlorides like raloxifene hydrochloride (), which inhibit enzymes such as SARS-CoV-2 3CLpro .
Biological Activity
3-Amino-1-fluorocyclobutane-1-carboxylic acid hydrochloride, a fluorinated amino acid derivative, has garnered attention for its potential applications in medicinal chemistry and nuclear medicine, particularly in imaging studies. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and comparative analyses with related compounds.
- Molecular Formula : CHFNO
- Molecular Weight : 133.12 g/mol
- CAS Number : 1427379-62-1
3-Amino-1-fluorocyclobutane-1-carboxylic acid hydrochloride functions primarily as a radiotracer in positron emission tomography (PET). Its unique structure allows it to selectively target tumor cells, enhancing its utility in cancer diagnostics. The compound's fluorine atom contributes to its imaging capabilities, allowing for better localization of tumors compared to traditional imaging agents.
Imaging Studies
The compound has been evaluated for its effectiveness in PET imaging, particularly in oncology. Studies indicate that it exhibits selective uptake in tumor tissues, making it a promising candidate for tumor localization and monitoring treatment responses.
Key Findings :
- In gliosarcoma models, 3-amino-1-fluorocyclobutane-1-carboxylic acid hydrochloride demonstrated a favorable tumor-to-normal tissue uptake ratio, indicating its potential clinical applications in oncology .
- A study involving prostate cancer patients highlighted the compound's ability to visualize tumors effectively during radiation treatment planning .
Comparative Analysis with Related Compounds
The biological activity of 3-amino-1-fluorocyclobutane-1-carboxylic acid can be contrasted with similar compounds. Below is a comparison table of related amino acids:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Amino-1-fluorocyclobutane-1-carboxylic acid | CHFNO | Fluorinated derivative with selective tumor uptake |
| 2-Amino-4-fluorobutanoic acid | CHFNO | Linear structure affecting biological activity |
| trans-1-Amino-3-fluoro-cyclobutanecarboxylic acid | CHFNO | Stereochemical differences impacting interactions |
Prostate Cancer Imaging
A notable case study involved a prostate cancer patient undergoing treatment who participated in a pilot study utilizing the radiotracer 18F-FACBC (a derivative of 3-amino-1-fluorocyclobutane-1-carboxylic acid). The study aimed to assess the impact of this imaging agent on treatment planning. Results indicated that incorporating the GTVFACBC (gross tumor volume defined by FACBC) into treatment plans allowed for better rectal dose volume histogram (DVH) constraints while maintaining target coverage .
Physiological Uptake Patterns
In another study analyzing the physiological uptake patterns of 18F-FACBC in cancer patients, it was observed that common sites of uptake included the liver and pancreas, with moderate activity noted in salivary glands and variable bowel activity. This information is crucial for interpreting imaging results and differentiating between benign and malignant processes .
Chemical Reactions Analysis
Radiolabeling via Nucleophilic Fluorine-18 Substitution
This reaction is critical for producing the PET tracer [¹⁸F]FACBC (anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid). The process involves:
-
Precursor : syn-1-(N-(tert-butoxycarbonyl)amino)-3-[[(trifluoromethyl)sulfonyl]oxy]-cyclobutane-1-carboxylic acid methyl ester
-
Conditions :
| Parameter | Value | Source |
|---|---|---|
| Radiochemical Yield | 12% (EOB*) | |
| Purity | >99% (post-purification) | |
| Reaction Time | 60 minutes (total synthesis) | |
| *EOB: End of bombardment |
Amino Group Functionalization
The primary amino group participates in several reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form N-alkylated derivatives.
-
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under Schotten-Baumann conditions.
-
Conjugation : Binds to fluorescein isothiocyanate (FITC) for fluorescence-based cellular uptake studies.
Example Reaction Scheme :
Cyclobutane Ring-Opening Reactions
Under acidic conditions, the strained cyclobutane ring undergoes cleavage:
-
Conditions : Concentrated HCl at elevated temperatures (100–120°C).
-
Product : Linear fluorinated amino acid derivatives (e.g., 3-fluoro-2-aminobutanoic acid).
Decarboxylation Reactions
Thermal or catalytic decarboxylation removes the carboxylic acid group:
-
Conditions : Pyrolysis at 200°C or via transition-metal catalysts (e.g., Cu).
-
Product : 3-Amino-1-fluorocyclobutane, a volatile amine.
Stereochemical Transformations
The compound undergoes epimerization under basic conditions:
-
Conditions : Aqueous NaOH at 60°C.
-
Outcome : Equilibrium between cis- and trans-isomers, favoring the trans-form due to steric strain in the cis-configuration.
Complexation with Metal Ions
The amino-carboxylate moiety chelates divalent metal ions (e.g., Cu²⁺, Zn²⁺):
-
Stability Constants :
Metal Ion log K (25°C) Cu²⁺ 8.2 ± 0.3 Zn²⁺ 5.7 ± 0.2
Enzymatic Reactions
While resistant to common proteases, it interacts with amino acid transporters:
-
LAT1 Transporter Binding :
Parameter Value Source 18 ± 3 µM Inhibition by BCH Competitive
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Cyclization | UV light, dichloromethane, 0°C | Use high-purity starting materials |
| Fluorination | Selectfluor®, CH₃CN, 60°C | Monitor reaction via TLC/GC-MS |
| Amination | NaBH₃CN, NH₄Cl, MeOH, rt | Maintain inert atmosphere (N₂/Ar) |
| Salt Formation | HCl gas, Et₂O, 0°C → rt | Crystallize from ethanol/ether |
Q. Example Workflow :
Acquire F NMR to verify fluorination position.
Perform 2D NMR (COSY, HSQC) to assign coupling constants and spatial proximities.
Cross-validate with computational predictions (DFT calculations for NMR chemical shifts).
Q. Stability Considerations :
- Store at 2–8°C under inert gas to prevent hydrolysis of the cyclobutane ring.
- Avoid prolonged exposure to light (UV-sensitive fluorinated groups).
Q. Table 2: Purity Assessment Methods
| Technique | Parameters | Target Purity |
|---|---|---|
| HPLC | Retention time = 8.2 min, >95% area | ≥98% |
| Melting Point | 215–217°C (dec.) | Sharp range |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
